N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic organic compound. It features a chlorinated phenol group and a thiazole ring, which are common motifs in medicinal chemistry. Compounds with these structures often exhibit significant biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acylation Reaction: The thiazole intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Chlorination and Hydroxylation: The phenol group is chlorinated using reagents like thionyl chloride, followed by hydroxylation using a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The chlorine atom in the phenol ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Interact with DNA: By intercalating between base pairs or binding to the minor groove.
Modulate Receptors: By acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Lacks the thiazole ring.
2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Lacks the chlorinated phenol group.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is unique due to the combination of a chlorinated phenol group and a thiazole ring, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S/c12-5-1-2-7(15)6(3-5)13-9(16)4-8-10(17)14-11(18)19-8/h1-3,8,15H,4H2,(H,13,16)(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKILQRORLFPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC2C(=O)NC(=O)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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